Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound featuring a benzofuro[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps:
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Formation of the Benzofuro[3,2-d]pyrimidine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzofuran and a pyrimidine derivative, cyclization can be achieved using a strong acid like sulfuric acid or a base like sodium hydroxide.
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Thioether Formation:
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Acetamido Group Introduction: : This step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to introduce the acetamido group. Common reagents include acetyl chloride or acetic anhydride, typically in the presence of a base like pyridine.
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Esterification: : The final step is the esterification of the carboxylic acid intermediate with ethanol, often catalyzed by an acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
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Chemistry: : As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
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Biology: : Investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
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Medicine: : Potential therapeutic applications due to its unique structure, which may confer activity against certain diseases or conditions.
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Industry: : Used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action for Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate would depend on its specific biological target. Generally, compounds with similar structures may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor activity, potentially leading to therapeutic effects.
Pathways Involved: Could involve pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate: Unique due to its specific substitutions and the presence of both benzofuro[3,2-d]pyrimidine and thioether functionalities.
Other Benzofuro[3,2-d]pyrimidine Derivatives: Similar core structure but different substituents, leading to varied biological activities.
Thioether-Containing Compounds: Similar thioether linkage but different core structures, affecting their reactivity and applications.
Uniqueness
This compound is unique due to the combination of its benzofuro[3,2-d]pyrimidine core and the specific thioether and acetamido substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[[2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-3-5-13-28-23(30)22-21(18-11-6-7-12-19(18)33-22)27-25(28)34-15-20(29)26-17-10-8-9-16(14-17)24(31)32-4-2/h6-12,14H,3-5,13,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHUYOZKJJGABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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